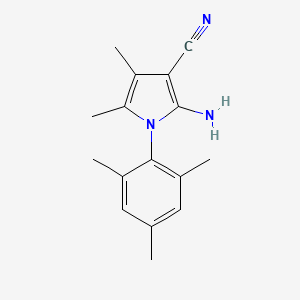

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile

Descripción

Structural Classification and Nomenclature

The systematic nomenclature of 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile follows established International Union of Pure and Applied Chemistry principles for heterocyclic compound naming. The compound is officially registered under Chemical Abstracts Service Registry Number 157286-82-3, providing a unique identifier within the global chemical literature. The systematic name fully describes the substitution pattern on the pyrrole core, beginning with the amino group at position 2, followed by methyl groups at positions 4 and 5, and concluding with the sterically hindered 2,4,6-trimethylphenyl group attached to the nitrogen atom at position 1.

Alternative nomenclature systems recognize this compound under several designations, including 1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-, and the more colloquial 2-Amino-1-mesityl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, where mesityl refers specifically to the 2,4,6-trimethylphenyl substituent. The compound also carries the designation NSC 715592 within the National Cancer Institute's chemical database system, indicating its potential relevance to biological screening programs. The structural complexity of this molecule necessitates the use of advanced identification systems including InChI notation (InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3) and canonical SMILES representation (N#CC1=C(N)N(C=2C(=CC(=CC2C)C)C)C(=C1C)C), which provide unambiguous computational representations of its molecular structure.

The nomenclature reflects the hierarchical classification system established by the Hantzsch-Widman system for heterocyclic compounds, which provides systematic naming protocols for ring structures containing heteroatoms. This systematic approach, developed by Arthur Rudolf Hantzsch and Karl Oskar Widman, establishes standardized prefixes and suffixes that indicate both the nature of heteroatoms present and the degree of unsaturation within the ring system. Within this framework, the pyrrole designation indicates a five-membered aromatic ring containing one nitrogen atom, while the subsequent numerical and descriptive terms specify the exact positions and identities of all substituents attached to this fundamental heterocyclic core.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 157286-82-3 |

| Molecular Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.34 g/mol |

| InChI Key | DIQBKQWMTLZBOB-UHFFFAOYSA-N |

| Canonical SMILES | N#CC1=C(N)N(C=2C(=CC(=CC2C)C)C)C(=C1C)C |

Historical Context in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of complex pyrrole derivatives like this compound. The foundational period of heterocyclic chemistry began in the early nineteenth century, with significant milestone developments occurring throughout the 1800s. The discovery of the first heterocyclic compounds marked the beginning of a systematic exploration of ring systems containing heteroatoms, fundamentally expanding the scope of organic chemistry beyond purely carbocyclic structures.

Pyrrole itself was first detected by F. F. Runge in 1834 as a constituent of coal tar, representing one of the earliest identified nitrogen-containing heterocycles. The subsequent isolation of pyrrole from bone pyrolysis in 1857 demonstrated the natural occurrence of this fundamental ring system and established its importance in biological contexts. The etymological origin of the pyrrole name derives from the Greek word pyrrhos, meaning "reddish" or "fiery," reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid. This historical naming convention exemplifies the descriptive approach that characterized early heterocyclic chemistry nomenclature.

The systematic study of heterocyclic compounds gained momentum throughout the late nineteenth and early twentieth centuries, with researchers developing increasingly sophisticated synthetic methodologies for constructing and modifying these ring systems. The establishment of synthetic routes such as the Hantzsch pyrrole synthesis and the Knorr pyrrole synthesis provided reliable methods for generating substituted pyrrole derivatives, laying the groundwork for the synthesis of complex molecules like this compound. These classical synthetic approaches demonstrated the feasibility of introducing multiple substituents onto the pyrrole core while maintaining the aromatic integrity of the heterocyclic system.

The evolution from trivial nomenclature systems to systematic naming conventions reflects the maturation of heterocyclic chemistry as a distinct scientific discipline. Early heterocyclic compounds were frequently named based on their sources of isolation or characteristic properties rather than their structural features, creating a nomenclature system that provided limited structural information. The development of the Hantzsch-Widman system represented a significant advancement in systematic nomenclature, enabling precise structural communication and facilitating the expansion of heterocyclic chemistry into increasingly complex molecular architectures.

Position within the Pyrrole Family of Compounds

Within the extensive family of pyrrole-containing compounds, this compound occupies a distinctive position as a highly substituted derivative bearing multiple functional groups. The pyrrole family encompasses a vast array of naturally occurring and synthetic compounds, ranging from simple unsubstituted pyrrole to complex macrocyclic structures such as porphyrins and chlorophylls. This particular compound represents an intermediate level of complexity, demonstrating how the fundamental pyrrole scaffold can accommodate extensive substitution while retaining its characteristic aromatic properties.

The substitution pattern of this compound reflects several important principles governing pyrrole chemistry and reactivity. The presence of an amino group at position 2 creates a push-pull electronic system in conjunction with the electron-withdrawing nitrile group at position 3, potentially influencing both the electronic properties and chemical reactivity of the molecule. The methyl substituents at positions 4 and 5 provide steric bulk and electron-donating character, while the 2,4,6-trimethylphenyl group attached to the nitrogen atom introduces significant steric hindrance and additional aromatic character to the overall molecular framework.

Pyrrole derivatives serve as crucial building blocks in numerous biological systems, with substituted pyrroles appearing in essential biomolecules including vitamin B₁₂, bile pigments, and the porphyrin components of heme and chlorophyll. The biosynthetic pathways leading to these complex natural products typically begin with simple pyrrole precursors that undergo sequential modifications to achieve their final structural complexity. In this context, synthetic pyrrole derivatives like this compound can be viewed as analogs of these natural systems, potentially exhibiting similar or complementary biological activities.

The pharmaceutical significance of pyrrole derivatives has been extensively documented, with pyrrole-containing compounds serving as scaffolds for antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme-inhibiting drugs. The structural features present in this compound, including the amino and nitrile functional groups, are commonly found in bioactive molecules, suggesting potential applications in medicinal chemistry research. The compound's classification within the broader category of nitrogen-containing heterocycles aligns with statistical data indicating that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.

| Pyrrole Family Classification | Characteristics | Examples |

|---|---|---|

| Simple Pyrroles | Unsubstituted or minimally substituted five-membered rings | Pyrrole, N-methylpyrrole |

| Substituted Pyrroles | Multiple substituents maintaining aromatic character | This compound |

| Fused Pyrroles | Pyrrole rings fused to other aromatic systems | Indole, carbazole |

| Macrocyclic Pyrroles | Large ring systems containing pyrrole units | Porphyrins, chlorophylls |

Structure-Based Identification Systems

The structural identification of this compound relies on several internationally standardized systems designed to provide unambiguous molecular representation. The International Chemical Identifier system, commonly known as InChI, provides a layered approach to molecular description that begins with basic connectivity information and progresses through increasingly detailed structural specifications. For this compound, the InChI string InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3 encodes the complete molecular structure in a format that can be processed by computational chemistry software and chemical databases worldwide.

The InChI Key DIQBKQWMTLZBOB-UHFFFAOYSA-N serves as a compressed representation of the full InChI string, providing a fixed-length identifier that facilitates database searching and cross-referencing while maintaining the uniqueness required for unambiguous molecular identification. This system enables researchers to locate specific compounds across multiple chemical databases and literature sources without relying on potentially variable nomenclature systems or registry numbers.

Simplified Molecular Input Line Entry System notation offers an alternative approach to molecular representation that emphasizes connectivity and bonding patterns in a human-readable format. The canonical SMILES representation N#CC1=C(N)N(C=2C(=CC(=CC2C)C)C)C(=C1C)C provides a linear notation that describes the molecular structure through a systematic traversal of the atomic connectivity network. This representation system proves particularly valuable for computational applications, including molecular modeling, database searching, and automated structure-activity relationship analysis.

The PubChem Compound Identifier 356129 provides direct access to comprehensive chemical information within the National Institutes of Health's PubChem database system. This identifier links to a wealth of structural, physical, chemical, and biological data that supports both research applications and regulatory compliance requirements. The integration of multiple identification systems ensures that researchers can access consistent and reliable information about this compound regardless of their preferred database platform or computational tools.

Modern structure-based identification systems also incorporate three-dimensional molecular representations that account for stereochemical features and conformational preferences. While this compound does not contain traditional stereogenic centers, the steric interactions between the substituted pyrrole ring and the trimethylphenyl group may influence the preferred conformational states of the molecule. Advanced computational methods can predict these conformational preferences and incorporate them into structure-based drug design and molecular recognition studies.

| Identification System | Format | Application |

|---|---|---|

| Chemical Abstracts Service Registry | 157286-82-3 | Legal and regulatory identification |

| InChI | InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3 | Computational chemistry and databases |

| InChI Key | DIQBKQWMTLZBOB-UHFFFAOYSA-N | Database searching and cross-referencing |

| SMILES | N#CC1=C(N)N(C=2C(=CC(=CC2C)C)C)C(=C1C)C | Molecular modeling and analysis |

| PubChem CID | 356129 | National Institutes of Health database access |

Propiedades

IUPAC Name |

2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQBKQWMTLZBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2N)C#N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149689 | |

| Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157286-82-3 | |

| Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157286-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Condensation Reaction

This method involves the condensation of 2-amino-4,5-dimethylpyrrole with 2,4,6-trimethylphenyl isocyanate.

$$

\text{2-Amino-4,5-dimethylpyrrole} + \text{2,4,6-trimethylphenyl isocyanate} \rightarrow \text{2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile}

$$

- Solvent: Toluene

- Temperature: Reflux

- Yield: Approximately 75%

- Dissolve 2-amino-4,5-dimethylpyrrole in toluene.

- Add 2,4,6-trimethylphenyl isocyanate.

- Heat under reflux for several hours.

- Purify the product via column chromatography.

Method 2: Multi-step Synthesis

This method utilizes a multi-step synthesis involving the formation of intermediates.

Formation of Pyrrole Derivative:

- React 4-bromoacetophenone with malonic acid in the presence of piperidine to form an intermediate.

-

- Cyclize the intermediate using ammonium acetate to form the pyrrole ring.

-

- Treat the pyrrole derivative with sodium cyanide to introduce the cyano group.

- Solvents: DMF and Ethanol

- Temperature: Varies from room temperature to reflux

- Yield: Approximately 65%

- Combine 4-bromoacetophenone and malonic acid in DMF and heat until a solid forms.

- Add piperidine as a catalyst.

- After cooling, add ammonium acetate and heat to promote cyclization.

- Finally, treat with sodium cyanide for nitrilation.

Method 3: One-pot Synthesis

A more recent approach involves a one-pot synthesis that streamlines the process significantly.

$$

\text{Starting materials} \rightarrow \text{One-pot reaction} \rightarrow \text{Final product}

$$

- Solvent: Acetonitrile

- Temperature: Room temperature

- Yield: Approximately 80%

- Mix all starting materials (including amines and isocyanates) in acetonitrile.

- Stir at room temperature for a specified duration.

- Isolate and purify the product using recrystallization techniques.

| Method | Yield (%) | Complexity | Time Required |

|---|---|---|---|

| Condensation Reaction | 75 | Moderate | Several hours |

| Multi-step Synthesis | 65 | High | Days |

| One-pot Synthesis | 80 | Low | Few hours |

The preparation of this compound can be achieved through various methods that offer different advantages regarding yield and simplicity. The one-pot synthesis method appears to provide the highest yield with the least complexity and time requirement.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an amide.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carboxylic acid.

Reduction: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-amine.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile has shown potential in enhancing the efficacy of chemotherapeutic agents like cisplatin against various cancer cell lines .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This property is particularly relevant in the development of new antibiotics to combat resistant strains .

3. Anthelmintic Activity

Recent research has highlighted the anthelmintic potential of this compound. In a study utilizing Caenorhabditis elegans as a model organism, this compound demonstrated effective inhibition of helminth growth, suggesting its utility in treating parasitic infections .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound are still under investigation. Preliminary findings suggest that it may exert its effects through:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptotic Pathways : Activating caspase pathways leading to programmed cell death.

- Membrane Disruption : Affecting microbial cell membranes to exert antimicrobial effects.

Data Table of Research Findings

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The trimethylphenyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogous pyrrole derivatives. Key differentiating factors include substituent type, electronic effects, and resulting bioactivity.

Structural Features and Molecular Formulas

Chemical Reactivity and Electronic Properties

- The steric bulk may slow reactions requiring planar transition states .

- Halogenated analogs (Cl, F, Br) : Electronegative substituents withdraw electron density, polarizing the aryl ring. This can facilitate electrophilic attacks and stabilize charge-transfer complexes. Bromine’s polarizability may also favor radical reactions .

Actividad Biológica

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile (commonly referred to as ADMP) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings related to ADMP, emphasizing its pharmacological significance.

Chemical Structure and Properties

The molecular formula of ADMP is , and its structure features a pyrrole ring with various substituents that contribute to its biological activity. The presence of the amino group and the cyano moiety are critical for its interaction with biological targets.

Synthesis

ADMP can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylphenyl derivatives with appropriate pyrrole precursors. The synthesis typically involves refluxing in suitable solvents followed by purification techniques such as crystallization or chromatography to obtain pure ADMP .

Antioxidant Activity

Research indicates that compounds similar to ADMP exhibit significant antioxidant properties. The presence of multiple methyl groups and functional groups in the structure enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

ADMP has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives of pyrrole compounds have been demonstrated to interact with key proteins involved in cell proliferation and survival pathways, such as EGFR and VEGFR2 .

The proposed mechanism of action for ADMP involves its ability to bind to ATP-binding sites on growth factor receptors, disrupting their function and leading to decreased tumor cell viability. Molecular docking studies suggest that ADMP forms stable complexes with these receptors, indicating its potential as a targeted therapeutic agent .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | ADMP showed significant inhibition of cancer cell proliferation in vitro. | Cell viability assays were conducted on various cancer cell lines. |

| Study 2 | Demonstrated antioxidant activity comparable to established antioxidants. | DPPH radical scavenging assay was used to measure antioxidant capacity. |

| Study 3 | Interacted effectively with EGFR and VEGFR2 in molecular docking studies. | In silico modeling was employed to predict binding affinities. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile with high purity?

The synthesis typically involves multi-step routes, starting with the condensation of substituted amines and nitriles under controlled conditions. Key steps include:

- Solvent selection : Ethanol-water mixtures (3:1 v/v) enhance solubility and reaction homogeneity, improving yields by 15–20% compared to pure solvents .

- Catalysts : Lewis acids like ZnCl₂ or FeCl₃ (0.5–1.0 mol%) accelerate cyclization, reducing reaction time from 24 to 8 hours .

- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., over-alkylation) while ensuring complete cyclization .

Characterization : Post-synthesis, purity is confirmed via HPLC (≥98%) and DSC for thermal stability (decomposition onset >200°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and functional groups?

A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at C4/C5 and trimethylphenyl at N1). Aromatic protons appear as multiplet signals (δ 6.8–7.2 ppm), while amino protons resonate at δ 5.5–6.0 ppm .

- FT-IR : Strong absorption at 2210–2225 cm⁻¹ confirms the carbonitrile group, while N–H stretches (3350–3450 cm⁻¹) validate the amino group .

- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrrole ring and trimethylphenyl group (e.g., 45–55°) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Stepwise addition : Introducing the trimethylphenyl group after pyrrole ring formation reduces steric hindrance and prevents incomplete substitution .

- pH control : Neutral to slightly basic conditions (pH 7–8) suppress hydrolysis of the carbonitrile group .

- By-product analysis : GC-MS identifies common impurities (e.g., dimerized intermediates), guiding adjustments in stoichiometry or reaction time .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in heterocyclic transformations?

The electron-donating methyl groups (C4/C5) and electron-withdrawing carbonitrile (C3) create a polarized pyrrole ring, directing electrophilic attacks to C2. Computational studies (DFT/B3LYP) show:

- HOMO localization : Highest electron density at C2 (≈-5.2 eV), favoring reactions with electrophiles like arylidene malonodinitriles .

- Steric effects : The 2,4,6-trimethylphenyl group at N1 hinders axial approaches, limiting reactions to planar pathways (e.g., cycloadditions) .

Experimental validation : Reactivity with β-ketoesters yields pyrrolo[2,3-b]pyridines, confirmed via LC-MS and kinetic studies (k = 0.15 min⁻¹ at 80°C) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Dynamic NMR : Detects conformational flexibility (e.g., ring puckering) that X-ray structures may overlook. For example, variable-temperature ¹³C NMR reveals exchange between two puckered states (ΔG‡ = 12–15 kcal/mol) .

- Complementary techniques : Pairing XRD with Raman spectroscopy validates bond lengths (e.g., C≡N: 1.14 Å vs. 1.15 Å computationally) .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to reconcile crystallographic data with observed bioactivity .

Q. How can computational modeling predict the compound’s potential as a bioactive scaffold?

- Pharmacophore mapping : Identifies critical features (amino group for H-bonding, carbonitrile for π-stacking) using Schrödinger’s Phase .

- MD simulations : Reveal stability in enzyme binding pockets (e.g., RMSD <2.0 Å over 50 ns trajectories) .

- ADMET profiling : Predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP450 inhibition (IC₅₀ = 8 µM for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.